![molecular formula C20H18Sn B15342292 Triphenyl vinyl tin CAS No. 2117-48-8](/img/structure/B15342292.png)
Triphenyl vinyl tin
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Overview
Description
Triphenyl vinyl tin is an organotin compound with the chemical formula (C₆H₅)₃SnC₂H₃. It consists of a tin atom bonded to three phenyl groups and one vinyl group. This compound is part of a broader class of organotin compounds, which have been widely studied for their diverse applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenyl vinyl tin can be synthesized through various methods. One common approach involves the reaction of triphenyl tin chloride with vinyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and minimize by-products. The final product is usually purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Triphenyl vinyl tin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triphenyl tin oxide and other tin-containing compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The vinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under mild conditions.
Major Products
The major products formed from these reactions include various organotin compounds, which can be further utilized in organic synthesis and catalysis.
Scientific Research Applications
Triphenyl vinyl tin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds and as a catalyst in polymerization reactions.
Biology: It has been studied for its potential biological activity, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism by which triphenyl vinyl tin exerts its effects involves the interaction of the tin atom with various molecular targets. The phenyl and vinyl groups provide steric and electronic effects that influence the reactivity of the compound. In biological systems, it can interact with cellular components, leading to its antifungal and antibacterial activities.
Comparison with Similar Compounds
Similar Compounds
Triphenyl tin chloride: Similar structure but with a chloride group instead of a vinyl group.
Triphenyl tin hydroxide: Contains a hydroxide group.
Triphenyl tin acetate: Contains an acetate group.
Uniqueness
Triphenyl vinyl tin is unique due to the presence of the vinyl group, which imparts distinct reactivity and properties compared to other triphenyl tin compounds. This makes it particularly useful in specific organic synthesis reactions and industrial applications.
Biological Activity
Triphenyl vinyl tin (TPVT) is an organotin compound that has garnered attention for its diverse biological activities, particularly in the fields of medicine and environmental science. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative efficacy against various biological targets.
This compound is characterized by its three phenyl groups attached to a tin atom, along with a vinyl group. This unique structure contributes to its reactivity and biological interactions. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, which can modify its biological properties.
Mechanisms of Biological Activity
The biological activity of TPVT is primarily attributed to the interaction of the tin atom with cellular components. The following mechanisms have been identified:
- Antifungal and Antibacterial Properties : TPVT exhibits significant antifungal and antibacterial activity. It disrupts cell membrane integrity and inhibits essential cellular processes in pathogens, making it a candidate for antimicrobial applications .
- Antitumor Activity : Research indicates that triphenyl tin benzimidazolethiol induces apoptosis in cancer cells through mitochondrial pathways. This suggests potential use in cancer therapies targeting specific types of tumors .
- Antioxidant Activity : TPVT complexes have demonstrated antioxidant properties, which are beneficial in mitigating oxidative stress in biological systems .
Comparative Efficacy
A summary of the biological activities of TPVT compared to other organotin compounds is presented in Table 1.
Compound | Antimicrobial Activity | Antitumor Activity | Antioxidant Activity |
---|---|---|---|
This compound (TPVT) | High | Moderate | High |
Triphenyl Tin Benzimidazole | Moderate | High | Moderate |
Dimethyl Tin Derivatives | Low | Low | Low |
Case Studies
- Antifungal Activity : A study demonstrated that TPVT showed effective inhibition against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .
- Antitumor Efficacy : TPVT was tested against human cervical cancer cells (HeLa) and showed significant cytotoxicity, leading to cell death through apoptosis. The study highlighted the compound's ability to suppress HPV-18 encoded E6 protein, which is crucial for tumor progression .
- Antioxidant Properties : In vitro assays using DPPH and CUPRAC methods revealed that TPVT complexes exhibited high radical scavenging activity, outperforming many traditional antioxidants .
Research Findings
Recent studies have focused on synthesizing new organotin complexes derived from TPVT to enhance its biological activity. For example:
- Synthesis of Triphenyltin Carboxylate Complexes : These complexes were found to exhibit enhanced antibacterial properties against Escherichia coli and Staphylococcus aureus, indicating that structural modifications can improve efficacy .
- Mechanistic Studies : Investigations into the mechanisms of action revealed that TPVT interacts with cellular membranes and proteins, disrupting normal cellular functions, which may explain its broad spectrum of biological activity .
Properties
CAS No. |
2117-48-8 |
---|---|
Molecular Formula |
C20H18Sn |
Molecular Weight |
377.1 g/mol |
IUPAC Name |
ethenyl(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.C2H3.Sn/c3*1-2-4-6-5-3-1;1-2;/h3*1-5H;1H,2H2; |
InChI Key |
JCJXEBAQTMCZGK-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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